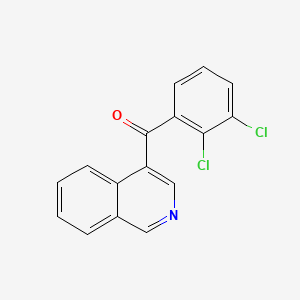

4-(2,3-Dicloro benzoil)isoquinolina

Descripción general

Descripción

4-(2,3-Dichlorobenzoyl)isoquinoline is a useful research compound. Its molecular formula is C16H9Cl2NO and its molecular weight is 302.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2,3-Dichlorobenzoyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dichlorobenzoyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Alcaloides de Isoquinolina

Los alcaloides de isoquinolina son importantes debido a su amplia gama de actividades biológicas. El compuesto 4-(2,3-Dicloro benzoil)isoquinolina se puede utilizar en la síntesis de estos alcaloides, que son componentes clave en medicamentos contra el cáncer y la malaria .

Desarrollo de Agentes Anticancerígenos

Las investigaciones indican que los derivados de la isoquinolina, como la This compound, son prometedores como agentes anticancerígenos. Su complejidad estructural permite la focalización de vías específicas del cáncer .

Síntesis de Fármacos Antimaláricos

La diversidad estructural de los derivados de la isoquinolina los convierte en candidatos adecuados para la síntesis de fármacos antimaláricos. La This compound podría desempeñar un papel en la creación de tratamientos más efectivos .

Industria de Tintes y Pigmentos

Los derivados de la isoquinolina también se aplican en la industria de tintes y pigmentos. Las propiedades únicas de la This compound pueden contribuir al desarrollo de nuevos tintes con mayor estabilidad y propiedades de color .

Procesos de Síntesis sin Catalizador

El compuesto puede participar en procesos de síntesis sin catalizador en agua, lo que representa un enfoque más ecológico y sostenible para la síntesis química, reduciendo la necesidad de catalizadores metálicos .

Investigación Farmacéutica

En la investigación farmacéutica, la This compound puede ser un precursor o un intermedio en la síntesis de diversas moléculas farmacológicamente activas, lo que podría conducir a nuevos descubrimientos de fármacos .

Mecanismo De Acción

Mode of Action

It belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . The interaction of 4-(2,3-Dichlorobenzoyl)isoquinoline with its targets and the resulting changes are yet to be elucidated.

Actividad Biológica

4-(2,3-Dichlorobenzoyl)isoquinoline is a synthetic compound that belongs to the isoquinoline family, characterized by a dichlorobenzoyl substituent. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Structural Characteristics

The compound features an isoquinoline backbone with a dichlorobenzoyl group at the 4-position. The presence of chlorine atoms significantly influences the compound's reactivity and biological properties. Isoquinolines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Table 1: Comparison of Antimicrobial Activities of Isoquinoline Derivatives

| Compound Name | Activity Type | Target Microorganisms |

|---|---|---|

| Berberine | Antibacterial | Staphylococcus aureus, E. coli |

| Tetrahydropalmatine | Antifungal | Candida albicans |

| 4-(2,3-Dichlorobenzoyl)isoquinoline | Potentially Antibacterial | TBD (To Be Determined) |

Anticancer Properties

Isoquinoline derivatives have shown promise as anticancer agents due to their ability to induce cytotoxicity in various cancer cell lines. The structural features of 4-(2,3-Dichlorobenzoyl)isoquinoline may enhance its ability to inhibit cancer cell proliferation. Studies have indicated that certain isoquinolines can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxic effects of isoquinoline derivatives on cancer cell lines demonstrated that compounds with similar structures exhibited significant growth inhibition in leukemia and solid tumors. While specific data on 4-(2,3-Dichlorobenzoyl)isoquinoline is lacking, its potential as an anticancer agent warrants further investigation.

The biological activity of 4-(2,3-Dichlorobenzoyl)isoquinoline is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with isoquinoline structures often interact with key enzymes involved in metabolic pathways.

- Receptor Modulation : Similar compounds have been shown to act as modulators of various receptors, influencing cellular signaling pathways .

- Cell Cycle Arrest : By inhibiting CDKs or other regulatory proteins, these compounds can induce cell cycle arrest in cancer cells .

Pharmacological Potential

The pharmacological potential of 4-(2,3-Dichlorobenzoyl)isoquinoline extends beyond antimicrobial and anticancer activities. Its unique structure may allow it to interact with multiple biological targets, making it a candidate for further drug development.

Table 2: Potential Applications of 4-(2,3-Dichlorobenzoyl)isoquinoline

| Application Area | Description |

|---|---|

| Antimicrobial | Potential treatment for bacterial and fungal infections |

| Anticancer | Possible use in cancer therapy targeting specific cell lines |

| Neurological Disorders | Investigate effects on neurotransmitter receptors |

Propiedades

IUPAC Name |

(2,3-dichlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJOGWOVJCZROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.